Isonoraptazepine

Description

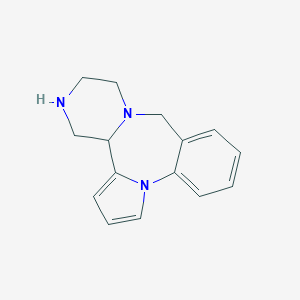

Structure

3D Structure

Properties

CAS No. |

122485-01-2 |

|---|---|

Molecular Formula |

C15H17N3 |

Molecular Weight |

239.32 g/mol |

IUPAC Name |

2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaene |

InChI |

InChI=1S/C15H17N3/c1-2-5-13-12(4-1)11-17-9-7-16-10-15(17)14-6-3-8-18(13)14/h1-6,8,15-16H,7,9-11H2 |

InChI Key |

HYVNCVDAKNYUHU-UHFFFAOYSA-N |

SMILES |

C1CN2CC3=CC=CC=C3N4C=CC=C4C2CN1 |

Canonical SMILES |

C1CN2CC3=CC=CC=C3N4C=CC=C4C2CN1 |

Synonyms |

12,13,14,14a-tetrahydro-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine isonoraptazepine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Advanced Synthetic Pathways for Isonoraptazepine

Isonoraptazepine, with the systematic name 12,13,14,14a-tetrahydro-9H,11H-pyrazino-[2,1-c]pyrrolo[1,2-a] nih.govmims.combenzodiazepine (B76468), is a complex heterocyclic system. nih.gov Its synthesis requires multi-step pathways, often involving the construction of key intermediates. One such crucial precursor is 3b,4,6,7-tetrahydro-4H,9H-pyrazino[2,1-c]pyrrolo[1,2-a] nih.govmims.combenzodiazepine, for which two distinct and effective synthetic routes were developed, highlighting different conceptual approaches to building the core structure. researchgate.net

A common strategy in the synthesis of the broader class of pyrrolo nih.govmims.combenzodiazepines (PBDs) involves the formation of an endocyclic imine from a suitable precursor. For instance, a Bischler-Napieralski cyclisation can be employed to convert an amide, such as N-phthalylglycyl chloride-acylated 1-(2-nitrobenzyl)-1H-pyrrole, into a prochiral endocyclic imine. nih.gov This imine is a key intermediate, primed for subsequent reduction to form the final saturated heterocyclic ring of the PBD core.

Enantioselective Synthesis Approaches

While specific literature on the enantioselective synthesis of Isonoraptazepine is not prevalent, methods developed for the closely related and structurally similar compound, aptazepine, provide significant insight into potential strategies. A key breakthrough in the synthesis of enantiopure aptazepine was achieved through the asymmetric reduction of a prochiral cyclic imine intermediate. researchgate.net

This was accomplished using an asymmetric transfer hydrogenation (ATH) process. researchgate.net The reaction utilizes a chiral ruthenium complex, specifically one containing (1R,2R)- or (1S,2S)-N-tosyl-1,2-cyclohexanediamine as a chiral ligand, to stereoselectively deliver a hydride to the imine. researchgate.net This step is crucial as it establishes the stereocenter in the molecule. The reduction of the prochiral imine yielded the (R)- and (S)-amines with moderate enantiomeric excess (61-63% ee), which could be significantly enhanced to 98% ee through a single crystallization step. researchgate.net This approach demonstrates a viable and effective pathway for obtaining enantiomerically pure compounds within this structural class, which would be directly applicable to the synthesis of chiral Isonoraptazepine.

Mechanistic Insights into Key Reaction Steps

The construction of the Isonoraptazepine core and related PBDs involves several key chemical transformations with distinct mechanisms.

Iminium Ion Cyclization: The Bischler-Napieralski reaction is a key cyclization step. nih.gov It proceeds through the acid-catalyzed dehydration of an N-acyl-amine precursor to form a reactive N-acyliminium ion intermediate. This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution with an adjacent electron-rich ring (like a pyrrole (B145914) or benzene (B151609) ring) to form the new heterocyclic ring, in this case, closing the benzodiazepine system.

"Pictet-Spengler" Type Condensation: For the synthesis of a tricyclic intermediate of aptazepine, a Pictet-Spengler type condensation is utilized. researchgate.net This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. In the context of PBD synthesis, an o-aminobenzylpyrrole acts as the amine component, which condenses with methyl glyoxylate. The subsequent ring closure forms the central diazepine (B8756704) ring of the tricyclic system. researchgate.net

Carbonylation-Cyclization: An alternative mechanism for forming the seven-membered diazepine ring involves a carbonylation-cyclization reaction using triphosgene (B27547). researchgate.net In this method, a precursor like (2-aminophenyl)(1H-pyrrol-2-yl)methanone reacts with triphosgene in the presence of a base (e.g., triethylamine). This in-situ generates a highly reactive aryl isocyanate intermediate, which then undergoes spontaneous intramolecular cyclization via an aza-Wittig type reaction to form the target heterocyclic ring system. researchgate.net

Synthesis and Characterization of Isonoraptazepine Derivatives and Analogues

A primary focus of the research on Isonoraptazepine has been the synthesis and characterization of its derivatives and analogues to probe their biological activities. nih.gov The tetracyclic core structure provides a scaffold that can be systematically modified at various positions.

The principal method reported for creating Isonoraptazepine derivatives involves the direct functionalization of the parent molecule. Specifically, the secondary amine within the pyrazine (B50134) ring of an oxidized precursor serves as a nucleophilic handle for introducing a variety of substituents via alkylation and acylation reactions. acs.org

| Parent Compound | Reaction Type | Reagent/Conditions | Resulting Derivative Substituent (R) |

|---|---|---|---|

| Isonoraptazepine Lactam | Alkylation | Ethyl iodide | -CH2CH3 (Ethyl) |

| Isonoraptazepine Lactam | Acylation | Acetyl chloride | -COCH3 (Acetyl) |

| Isonoraptazepine Lactam | Alkylation | Benzyl chloride | -CH2Ph (Benzyl) |

| Isonoraptazepine Lactam | Alkylation | 4-Fluorobenzyl chloride | -CH2C6H4F-4 |

| Isonoraptazepine Lactam | Acylation | 4-Chlorobenzoyl chloride | -COC6H4Cl-4 |

| Isonoraptazepine Lactam | Alkylation | 4-Chlorobenzyl chloride | -CH2C6H4Cl-4 |

Table 1: Examples of Isonoraptazepine Derivatives Synthesized via Alkylation and Acylation. acs.org

Rational Design Strategies for Structural Modifications

The development of Isonoraptazepine derivatives was not arbitrary but was guided by principles of rational drug design and molecular modeling. nih.govacs.org The initial objective was to synthesize compounds that would mimic the pharmacological profile of aptazepine. acs.org

However, upon pharmacological testing, the synthesized derivatives exhibited an unexpected activity profile that closely resembled that of the classical tricyclic antidepressant imipramine (B1671792), rather than aptazepine or mianserin (B1677119). nih.gov To understand this finding, molecular modeling studies were employed. These computational analyses revealed key three-dimensional structural similarities between the Isonoraptazepine derivatives and imipramine. acs.orgresearchgate.net A specific structural descriptor, an intramolecular distance based on the "AAA theory," was identified as a critical feature that rationalized the observed imipramine-like activity. acs.org This work represents a classic example of how molecular modeling can be used to retrospectively explain experimental findings and guide further structural modifications.

Novel Synthetic Methodologies Employed in Derivative Creation

Beyond simple acylation and alkylation, more advanced and novel synthetic methodologies have been applied to the broader class of pyrrolobenzodiazepines, which are applicable to the creation of diverse Isonoraptazepine analogues.

Solid-Phase Synthesis: To create libraries of related compounds efficiently, solid-phase synthesis has been employed. For example, polymer-supported reagents have been used for the multi-step synthesis of tricyclic PBDs, facilitating purification and automation. nih.gov

PIFA-Mediated Cyclization: A versatile approach to structurally diverse pyrrolo(benzo)diazepines utilizes a Phenyliodine(III) bis(trifluoroacetate) (PIFA)-mediated reaction of linear alkynylamides, enabling access to a variety of complex fused heterocyclic systems. nih.gov

Pechmann Condensation: To create novel hybrid molecules, a Pechmann condensation was successfully used to synthesize a new class of pyrrolobenzodiazepine–coumarin hybrids from a corresponding PBD-phenol derivative and malic acid. osi.lv This demonstrates the use of classic named reactions to create complex, novel derivatives.

Convergent Strategies for Dimers: For the synthesis of PBD dimers, which are potent molecules, convergent strategies have been developed. These routes involve preparing functionalized monomeric PBD units separately, which are then coupled together in the final stages of the synthesis, allowing for flexibility and efficiency. nih.gov

Molecular and Cellular Mechanisms of Action

Interactions with Neurotransmitter Systems

Currently, there is a notable absence of published scientific literature detailing specific investigations into the modulatory effects of Isonoraptazepine on the Gamma-Aminobutyric Acid (GABA) receptor system. Consequently, its activity and potential interactions with GABAergic neurotransmission are yet to be characterized.

Structure Activity Relationship Sar Studies

Identification of Structural Determinants for Biological Activity

Initial studies on isonoraptazepine and its derivatives revealed that their pharmacological activity was unexpectedly similar to that of imipramine (B1671792), a tricyclic antidepressant, rather than to mianserin (B1677119) or aptazepine as originally intended. acs.orgnih.gov This finding prompted a deeper investigation into the structural features governing this activity. Molecular modeling studies were key in elucidating these structural determinants, revealing three-dimensional similarities between isonoraptazepine derivatives and imipramine. acs.orgcnjournals.com

The core structure of isonoraptazepine is a tetrahydropyrazinopyrrolobenzodiazepine system. nih.gov Modifications to this scaffold have been shown to significantly impact its biological effects. For instance, the nature and position of substituents play a critical role in defining the pharmacological outcome. wikipedia.org The analysis of various isonoraptazepine analogs has helped to identify the chemical groups responsible for eliciting specific biological effects. wikipedia.org

Computational and Chemoinformatic Approaches to SAR Analysis

Computational and chemoinformatic tools have been instrumental in dissecting the complex structure-activity relationships of isonoraptazepine and its analogs. acs.orgacs.org These methods allow for the prediction of biological activity based on chemical structure, guiding the synthesis of new compounds with desired properties. collaborativedrug.com

Molecular Modeling and Simulation Studies

Molecular modeling has been a cornerstone in understanding the SAR of isonoraptazepine. acs.orgnih.gov By creating three-dimensional models of the molecules, researchers have been able to identify key structural similarities between isonoraptazepine derivatives and other pharmacologically active compounds like imipramine. acs.orgcnjournals.com These studies often involve conformational analysis to determine the likely three-dimensional shapes of the molecules, which is crucial for their interaction with biological targets. acs.org Molecular dynamics simulations can further explore the behavior of these molecules and their interactions with potential receptors over time. u-strasbg.fr

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. wikipedia.org In the context of isonoraptazepine, QSAR studies would involve generating a dataset of derivatives with their corresponding biological activities and then using statistical methods to derive a predictive model. chemmethod.com Such models can identify key molecular descriptors—physicochemical properties like steric, electronic, and hydrophobic parameters—that influence the activity. mdpi.com For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to analyze the three-dimensional electrostatic and steric fields of the molecules and correlate them with their biological potency. mdpi.cominventi.in

R-Group Analysis and Matched Molecular Pair Analysis

R-group analysis is a technique used to explore the influence of different substituents (R-groups) at specific positions on a common molecular scaffold. cresset-group.com By systematically varying these R-groups and observing the resulting changes in biological activity, researchers can identify which substitutions are beneficial. youtube.com

Matched Molecular Pair Analysis (MMPA) is another powerful chemoinformatic tool that compares pairs of molecules that differ by only a single, well-defined structural modification. wikipedia.org This method allows for the identification of the specific effects of small chemical changes on a compound's properties. knime.comnih.gov For example, an MMPA study on isonoraptazepine derivatives could reveal that replacing a hydrogen atom with a fluorine atom at a particular position consistently leads to an increase in a specific biological activity. rsc.org

Correlation of Structural Modifications with Pharmacological Profiles

Research has established a clear correlation between structural modifications of the isonoraptazepine scaffold and the resulting pharmacological profiles. The initial design of isonoraptazepine aimed for a pharmacological profile similar to aptazepine, but synthesis and testing of various derivatives revealed an activity profile more akin to imipramine. acs.orgnih.gov

Specifically, molecular modeling studies identified an intramolecular distance as a key structural descriptor that highlighted the 3D similarities between isonoraptazepine derivatives and imipramine. acs.org This finding explained the observed imipramine-like pharmacological activity. acs.orgnih.gov

Further studies on derivatives showed that while they are conformationally restricted analogs of imipramine, their antidepressant activity is not linked to the inhibition of serotonin (B10506) (5HT) uptake. nih.gov Interestingly, some derivatives, namely 7b and 8e, exhibited some affinity for the d-fenfluramine receptor site, which is associated with anorectic activity. nih.gov This indicates that specific structural modifications can steer the pharmacological profile towards different biological targets.

Preclinical Pharmacological Investigations

In Vitro Efficacy and Selectivity Assessments in Research Models

Target Engagement Studies in Cellular Systems

Furthermore, some derivatives of isonoraptazepine have demonstrated a degree of affinity for the d-fenfluramine receptor site. nih.gov This receptor is a presynaptic site for serotonin (B10506) and is associated with anorectic activity.

Functional Assays of Receptor Modulation

Specific data from functional assays designed to measure the modulation of receptor activity by isonoraptazepine are not detailed in the available scientific literature. Such assays would be crucial to determine whether isonoraptazepine acts as an agonist, antagonist, or modulator at its binding sites and to quantify its functional potency and efficacy.

In Vivo Studies in Preclinical Animal Models

Assessment of Antidepressant-like Effects

The antidepressant potential of isonoraptazepine and its derivatives has been evaluated in preclinical animal models. nih.govresearchgate.net Pharmacological testing demonstrated that these compounds did not exhibit the activity profile of mianserin (B1677119) and aptazepine. nih.govresearchgate.netacs.org Instead, they displayed pharmacological properties that were similar to the tricyclic antidepressant, imipramine (B1671792). nih.govresearchgate.netacs.org This similarity in the pharmacological profile was further supported by molecular modeling studies, which identified structural resemblances between the derivatives of isonoraptazepine and imipramine. nih.govresearchgate.netacs.org

Interestingly, the antidepressant activity of isonoraptazepine derivatives does not appear to be mediated by the inhibition of serotonin (5HT) uptake, a common mechanism for many antidepressant drugs. nih.govresearchgate.net

Specific quantitative results from behavioral tests commonly used to assess antidepressant-like effects, such as the forced swim test, are not available in the reviewed literature.

Neurobehavioral Phenotyping in Preclinical Research Models

Neurobehavioral assays were performed as part of the preclinical evaluation of isonoraptazepine and its derivatives. nih.govresearchgate.net These studies were aimed at gathering data on the potential neurotoxicity and sedative effects of the compounds. nih.govresearchgate.net However, the specific outcomes and detailed observations from these neurobehavioral phenotyping studies are not described in the accessible literature.

Biotransformation and Metabolite Profiling

Identification and Structural Elucidation of Non-Human Metabolites

Identifying the metabolites of a compound in non-human species is essential for understanding its metabolic fate and potential for toxicity. wuxiapptec.com In vitro studies using liver microsomes, hepatocytes, or other tissue preparations from different animal species (e.g., rat, dog, monkey) are commonly the first step. wuxiapptec.comnih.gov These studies help in predicting in vivo metabolism and in selecting appropriate animal models for toxicological testing. wuxiapptec.com

The process of identifying and structurally characterizing these metabolites involves advanced analytical techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary tool used to separate metabolites from biological matrices and determine their mass-to-charge ratio, providing initial identification. nih.gov High-resolution mass spectrometry (HRMS) offers precise mass measurements, allowing for the determination of elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural elucidation of purified metabolites, providing detailed information about the arrangement of atoms within the molecule. nih.govfrontiersin.org

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected ion, and the resulting fragmentation pattern provides valuable structural information. nih.gov

Enzymatic Systems Governing Isonoraptazepine Biotransformation

The rate and pathway of metabolism are determined by specific enzyme systems, which can vary significantly between species. toxmsdt.comnih.gov

Role of Cytochrome P450 Enzymes

The cytochrome P450 (CYP) system is a superfamily of heme-containing enzymes that are the most important catalysts of Phase I drug metabolism. sigmaaldrich.comwikipedia.orgnih.gov Different CYP isozymes exhibit different substrate specificities. The major drug-metabolizing CYPs in mammals belong to families 1, 2, and 3. nih.govnih.gov For instance, CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 are responsible for the metabolism of a vast number of drugs. jumedicine.comnih.gov Determining which specific CYP isozymes metabolize a compound like Isonoraptazepine would involve in vitro experiments using recombinant human CYP enzymes or specific chemical inhibitors in liver microsome preparations.

Contribution of Non-Cytochrome P450 Enzymes

While CYPs are central, other enzymatic systems also play a role in biotransformation.

Flavin-containing Monooxygenases (FMOs): These enzymes, like CYPs, are located in the endoplasmic reticulum and catalyze the oxidation of nitrogen-, sulfur-, and phosphorus-containing compounds. nih.gov

Alcohol and Aldehyde Dehydrogenases: These cytosolic enzymes are involved in the oxidation of alcohols and aldehydes. nih.gov

Esterases and Amidases: As mentioned, these enzymes are responsible for the hydrolysis of ester and amide linkages. mlsu.ac.in

Phase II Enzymes: The various transferases (UGTs, SULTs, GSTs, etc.) are critical non-CYP enzymes that finalize the metabolic process for excretion. mlsu.ac.injumedicine.com

Advanced Analytical Methodologies

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds like Isonoraptazepine, providing the means to separate the compound from impurities and quantify it with high precision.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of tetracyclic antidepressants and related compounds. For Isonoraptazepine, a reversed-phase HPLC method would be the standard approach. nih.gov Given the compound's chiral nature, enantioselective separation is critical. This can be achieved using chiral stationary phases (CSPs), such as cellulose-based columns (e.g., Chiralcel OD-R), which are effective in separating the enantiomers of benzodiazepine (B76468) derivatives. nih.govtandfonline.comresearchgate.net

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govexcli.de Isocratic elution is often sufficient for routine analysis, but gradient elution may be employed for separating complex mixtures of related substances. researchgate.net Detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum of the molecule, often around 230-240 nm for this class of compounds. nih.govexcli.de Method validation according to ICH guidelines would ensure linearity, accuracy, precision, and robustness. researchgate.netijcrt.org

Table 1: Illustrative HPLC Parameters for Isonoraptazepine Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralcel OD-R, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer (pH 5.5) (45:55, v/v) excli.de |

| Flow Rate | 0.5 - 1.5 mL/min nih.govtandfonline.com |

| Detection | UV at 238 nm nih.gov |

| Temperature | Ambient or controlled (e.g., 25-40 °C) researchgate.net |

| Internal Standard | A structurally similar compound (e.g., Bromazepam) nih.gov |

Gas Chromatography (GC) is primarily used to identify and quantify volatile organic impurities (OVIs) that may be present in the Isonoraptazepine drug substance as residual solvents from the synthesis process. wisdomlib.orgasianpubs.orgwisdomlib.org A headspace GC (HS-GC) method coupled with a Flame Ionization Detector (FID) is standard for this purpose. asianpubs.org This technique allows for the analysis of solvents like methanol, ethanol, or ethyl acetate without interference from the non-volatile active pharmaceutical ingredient (API).

For the analysis of the Isonoraptazepine molecule itself, GC can be challenging due to its relatively high molecular weight, polarity, and potential for thermal degradation at the high temperatures used in the GC inlet. oup.comnist.gov To overcome these issues, derivatization is often required to create a more volatile and thermally stable analogue. oup.compsu.edu Silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common approach for benzodiazepine metabolites. oup.com The separation would be performed on a capillary column, such as an HP-5MS or DB-624. asianpubs.orgmdpi.com

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution and sensitivity. nih.gov This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. nih.gov A UPLC method for Isonoraptazepine would provide a rapid and efficient means for purity and quantitative analysis. rsc.orgresearchgate.net

The separation is typically performed on a C18 column, such as an Acquity BEH C18, with a mobile phase consisting of an organic solvent and an aqueous buffer. researchgate.net The enhanced resolution of UPLC is particularly advantageous for separating closely related impurities from the main compound peak. UPLC systems are often coupled with mass spectrometry detectors (UPLC-MS) for enhanced specificity and sensitivity, making them ideal for analyzing new psychoactive substances and their metabolites. rsc.orgresearchgate.netnih.govmdpi.com

Hyphenated systems, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for modern analytical chemistry.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of volatile compounds by GC with their detection and identification by MS. For Isonoraptazepine, GC-MS would primarily be used for the definitive identification of any volatile impurities or for the analysis of the derivatized compound. researchgate.netnih.govmmu.ac.uk The mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecule, allowing for unambiguous identification of trace-level components. oup.comnih.govshimadzu.com

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for quantifying low levels of compounds in complex matrices. olemiss.edunih.govolemiss.educhromatographyonline.comwa.gov An LC-MS/MS method for Isonoraptazepine would involve separating the compound using HPLC or UPLC, followed by ionization, typically using an electrospray ionization (ESI) source. olemiss.edunih.gov The tandem mass spectrometer (e.g., a triple quadrupole) allows for highly selective detection using Multiple Reaction Monitoring (MRM). olemiss.edu In MRM, a specific precursor ion (the molecular ion of Isonoraptazepine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional specificity and sensitivity, making it the gold standard for bioanalytical studies and trace impurity analysis. waters.comuniroma1.itnih.gov

Table 2: Comparison of Hyphenated Systems for Isonoraptazepine Analysis

| Technique | Primary Application for Isonoraptazepine | Advantages | Limitations |

|---|---|---|---|

| GC-MS | Identification of volatile impurities; analysis of derivatized compound. nih.govmmu.ac.uk | High specificity for identification; "gold standard" for forensic substance ID. | Often requires derivatization for polar, non-volatile compounds; risk of thermal degradation. oup.com |

| LC-MS/MS | Quantitative analysis in complex matrices; trace impurity analysis; stability studies. olemiss.edunih.gov | High sensitivity and selectivity; applicable to a broad range of compounds without derivatization. olemiss.edu | Higher equipment cost; potential for matrix effects that can suppress ion signals. olemiss.edu |

Spectroscopic Techniques for Structural Characterization and Quantification

Spectroscopic methods are crucial for the unequivocal identification and structural elucidation of Isonoraptazepine, confirming its molecular identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like Isonoraptazepine. core.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to confirm the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR: Provides information about the number and chemical environment of protons, including their connectivity through spin-spin coupling.

¹³C NMR: Shows the number of unique carbon atoms and their chemical environment (e.g., C=O, C=N, aliphatic, aromatic). psu.edu

2D COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to map out the proton spin systems within the molecule. core.ac.uk

2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms. core.ac.uk

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is key for piecing together the different fragments of the molecular structure. core.ac.uk

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the stereochemistry and conformation of the molecule. researchgate.net

For Isonoraptazepine, these NMR experiments would collectively confirm the pyrazino[2,1-c]pyrrolo[1,2-a] researchgate.netnih.govbenzodiazepine core structure, the position of all substituents, and the relative stereochemistry at the chiral center. researchgate.netresearchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. nih.gov In this method, molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. pg.edu.pl This allows for precise molecular weight determination and offers clues to the molecular formula.

For isonoraptazepine, the molecular formula is C₁₅H₁₇N₃, which corresponds to a monoisotopic mass of 239.14224 Da. In a mass spectrum, the unfragmented ion is known as the molecular ion (M+). slideshare.net Depending on the ionization technique used, such as electrospray ionization (ESI), the molecule may be observed as a protonated species [M+H]⁺ or as an adduct with other ions like sodium [M+Na]⁺.

The predicted mass-to-charge ratios for various adducts of isonoraptazepine are valuable for its identification in a sample matrix.

Table 1: Predicted Mass Spectrometry Data for Isonoraptazepine Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 240.14952 |

| [M+Na]⁺ | 262.13146 |

| [M+K]⁺ | 278.10540 |

| [M+NH₄]⁺ | 257.17606 |

Data sourced from PubChem CID: 129730

Beyond determining the molecular weight, mass spectrometry provides significant structural information through fragmentation analysis. tutorchase.com The molecular ion, being energetically unstable, can break apart into smaller, characteristic fragment ions. physicsandmathstutor.com The pattern of these fragments is unique to a particular molecular structure and acts as a "molecular fingerprint."

UV-Visible and Infrared (IR) Spectroscopy for Functional Group Analysis

Spectroscopic techniques complement mass spectrometry by providing information about the functional groups present in a molecule and its electronic properties.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.com This absorption corresponds to the promotion of electrons to higher energy orbitals. msu.edu The specific wavelengths of light absorbed are characteristic of the chromophores—the parts of a molecule that absorb light—present in the structure.

For molecules like isonoraptazepine, which contain aromatic rings, absorption of UV light is expected. Studies on the closely related compound mirtazapine (B1677164) show light absorption maxima at several wavelengths in acidic and methanolic solutions. For instance, in an acidic solution, mirtazapine exhibits absorption maxima at 253, 273, and 316 nm. researchgate.net Another study determined the absorption of mirtazapine in the linearity range of 5-25 µg/ml at a wavelength (λ) of 315 nm. nih.gov Given the structural similarities, isonoraptazepine would be predicted to have a UV absorption profile in a similar range, stemming from the electronic transitions within its aromatic systems.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the types of chemical bonds and functional groups within a molecule. specac.com It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their natural vibrational frequencies, and these absorptions are recorded in an IR spectrum. libretexts.org

While a specific experimental IR spectrum for isonoraptazepine is not available, the expected characteristic absorption ranges for its primary functional groups can be predicted based on established data.

Table 2: Predicted Characteristic Infrared Absorption Ranges for Isonoraptazepine

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic | =C–H Stretch | 3100 - 3000 |

| Aromatic | C=C Stretch | 1600 and 1500-1430 |

| Aliphatic | –C–H Stretch | 3000 - 2850 |

| Amine | C–N Stretch | 1250 - 1020 |

Data compiled from general IR spectroscopy correlation tables.

The analysis of these characteristic peaks in an IR spectrum allows for the confirmation of the presence of these key functional groups, which is essential for the positive identification and structural verification of isonoraptazepine.

Future Research Directions and Translational Challenges

Identification of Unexplored Pharmacological Targets and Pathways

Initial investigations into the pharmacological profile of isonoraptazepine derivatives revealed properties similar to the tricyclic antidepressant imipramine (B1671792). However, these studies also suggested that the antidepressant activity is not linked to the inhibition of serotonin (B10506) (5-HT) uptake, a common mechanism for many antidepressant drugs acs.org. Furthermore, isonoraptazepine and its analogues were not found to act as antagonists at α2 presynaptic adrenoceptors acs.org. These findings necessitate a broader exploration of alternative molecular targets and signaling pathways to understand the basis of its pharmacological effects.

Future research should prioritize comprehensive receptor profiling to identify novel binding sites for isonoraptazepine. This can be achieved through broad-panel screening against a wide array of G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters that are implicated in the pathophysiology of mood disorders. Particular attention should be given to orphan receptors and less-studied pathways that may represent novel targets for antidepressant therapy.

Moreover, investigating the downstream signaling cascades affected by isonoraptazepine is crucial. Techniques such as phosphoproteomics and transcriptomics could reveal unique molecular signatures induced by the compound in relevant neuronal cell types. This would not only help in identifying its primary targets but also in understanding its broader impact on cellular function and synaptic plasticity.

| Potential Unexplored Targets | Rationale for Investigation | Suggested Research Approach |

| Sigma Receptors (σ1 and σ2) | Known to modulate various neurotransmitter systems and have been implicated in the action of some antidepressants. | Radioligand binding assays and functional assays to determine affinity and efficacy. |

| Trace Amine-Associated Receptors (TAARs) | Emerging targets in neuropsychopharmacology with roles in monoaminergic regulation. | Screening for agonist or antagonist activity at TAAR subtypes, particularly TAAR1. |

| Neurotrophic Factor Systems (e.g., BDNF) | Alterations in neurotrophic signaling are a key feature of depression. | In vitro and in vivo studies to assess the effect of isonoraptazepine on the expression and signaling of Brain-Derived Neurotrophic Factor (BDNF) and other neurotrophins. |

| Inflammatory Pathways | Growing evidence links neuroinflammation to the pathophysiology of depression. | Assessment of isonoraptazepine's effects on the production of pro-inflammatory cytokines and microglial activation in relevant preclinical models. |

Development and Refinement of Preclinical Research Models

The initial pharmacological evaluation of isonoraptazepine derivatives utilized standard neurobehavioral assays to assess antidepressant-like effects and neurotoxicity acs.orgresearchgate.net. To build upon this foundational work, future preclinical research must employ a more sophisticated and diverse range of models that can provide deeper insights into the compound's therapeutic potential and neurobiological effects.

Given the "imipramine-like" profile of isonoraptazepine, it is pertinent to utilize models that are sensitive to classic antidepressant mechanisms but also to explore models that can reveal novel aspects of its activity. The use of chronic stress models, such as chronic unpredictable stress (CUS) or social defeat stress, would be more translationally relevant than acute behavioral tests. These models induce a wider range of depression-related endophenotypes, including anhedonia, social withdrawal, and cognitive deficits, providing a more comprehensive assessment of therapeutic efficacy.

Furthermore, the development of more refined in vitro models, such as patient-derived induced pluripotent stem cell (iPSC) models of neurons, could offer a platform to study the effects of isonoraptazepine in a human-relevant genetic context. These models can be particularly useful for investigating the compound's impact on neuronal morphology, synaptic function, and network activity.

| Preclinical Model | Key Endpoints | Rationale for Use with Isonoraptazepine |

| Chronic Unpredictable Stress (CUS) | Anhedonia (Sucrose Preference Test), behavioral despair (Forced Swim Test), anxiety-like behavior (Elevated Plus Maze). | To assess the efficacy of isonoraptazepine in a model that recapitulates the effects of chronic stress, a key factor in human depression. |

| Social Defeat Stress | Social avoidance, anxiety-like behaviors, and physiological stress markers. | To evaluate the compound's potential to reverse stress-induced social withdrawal, a core symptom of depression. |

| Patient-Derived iPSC Neurons | Neurite outgrowth, synaptic density, calcium imaging, and gene expression profiling. | To investigate the cellular and molecular mechanisms of isonoraptazepine in a human genetic background and to potentially identify biomarkers of response. |

Integration of Computational Chemistry and Artificial Intelligence in Isonoraptazepine Research

Early research on isonoraptazepine benefited from the application of molecular modeling, which highlighted structural similarities with imipramine and helped to rationalize its pharmacological profile acs.org. The integration of modern computational chemistry and artificial intelligence (AI) offers powerful tools to accelerate and refine future research on this compound.

Advanced molecular dynamics (MD) simulations can be employed to study the conformational dynamics of isonoraptazepine and its interactions with potential biological targets at an atomic level. This can provide valuable insights into its binding modes and the structural determinants of its activity. Furthermore, quantitative structure-activity relationship (QSAR) studies, powered by machine learning algorithms, can be used to predict the biological activities of novel isonoraptazepine derivatives, thereby guiding the synthesis of more potent and selective compounds.

| Computational Approach | Application in Isonoraptazepine Research | Expected Outcome |

| Molecular Dynamics (MD) Simulations | To simulate the interaction of isonoraptazepine with hypothesized targets (e.g., sigma receptors, TAARs). | A detailed understanding of the binding kinetics and thermodynamics, guiding the design of optimized analogues. |

| Machine Learning-Based QSAR | To build predictive models of the antidepressant-like activity of isonoraptazepine derivatives. | The ability to prioritize the synthesis of new compounds with a higher probability of desired biological activity. |

| AI-Powered Target Prediction | To analyze the chemical structure of isonoraptazepine and predict its most likely biological targets from a vast database of protein structures. | Identification of novel and unexpected pharmacological targets, opening new avenues for research into its mechanism of action. |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing isonoraptazepine with high purity, and how can reproducibility be ensured?

- Methodological Guidance :

- Follow a factorial design to optimize reaction conditions (e.g., temperature, solvent ratio, catalyst type). Use HPLC or LC-MS for purity assessment (>98%) and NMR for structural confirmation .

- Document all parameters (e.g., reaction time, stoichiometry) in the "Experimental" section of manuscripts, adhering to reproducibility guidelines from the Beilstein Journal of Organic Chemistry .

- Example Table :

| Parameter | Optimal Range | Characterization Method |

|---|---|---|

| Temperature | 60–80°C | Thermocouple monitoring |

| Catalyst (Pd/C) | 0.5–1.0 mol% | TGA for stability |

| Purity Threshold | ≥98% | HPLC (C18 column) |

Q. How can researchers design a robust in vitro assay to evaluate isonoraptazepine’s binding affinity for target receptors?

- Methodological Guidance :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic and thermodynamic profiling. Include negative controls (e.g., scrambled ligands) and triplicate runs to minimize false positives .

- Apply the P-E/I-C-O framework to define:

- Population : Target receptor isoforms (e.g., NMDA subtypes).

- Intervention : Isonoraptazepine concentration gradients.

- Comparison : Baseline binding affinity of reference compounds.

- Outcome : Dissociation constant (Kd) and ΔG values .

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies of isonoraptazepine?

- Methodological Guidance :

- Use nonlinear regression (e.g., Hill equation) to model EC50/IC50 values. Validate assumptions with Shapiro-Wilk tests for normality and Levene’s test for homogeneity of variance .

- For small sample sizes (<30), apply bootstrapping or Bayesian hierarchical models to reduce Type I/II errors .

Advanced Research Questions

Q. How can contradictory findings between in vitro efficacy and in vivo toxicity of isonoraptazepine be systematically resolved?

- Methodological Guidance :

- Conduct comparative pharmacokinetic studies to assess bioavailability, metabolite profiles (via LC-MS/MS), and blood-brain barrier penetration .

- Use FINERMAPS criteria to refine hypotheses:

- Feasible : Ensure access to transgenic models for target validation.

- Novel : Compare isonoraptazepine’s off-target effects with structural analogs.

- Ethical : Adhere to IACUC protocols for animal studies .

- Example Table :

| Study Type | Key Metrics | Tools |

|---|---|---|

| In Vitro | IC50, Selectivity Index | High-content screening |

| In Vivo | LD50, AUC0–24h | Toxicogenomics |

Q. What computational strategies are effective for predicting isonoraptazepine’s off-target interactions while minimizing false positives?

- Methodological Guidance :

- Employ molecular docking (AutoDock Vina) with ensemble receptor conformations from MD simulations. Cross-validate predictions using ChEMBL bioactivity data .

- Apply strict scoring thresholds : ΔG ≤ −6.0 kcal/mol and RMSD ≤2.0 Å for pose validation .

Q. How should researchers address inconsistencies in reported IC50 values for isonoraptazepine across independent studies?

- Methodological Guidance :

- Perform a systematic review with PRISMA guidelines to identify confounding variables (e.g., assay temperature, cell line variability) .

- Conduct a meta-analysis using random-effects models to quantify heterogeneity (I<sup>2</sup> statistic) and adjust for publication bias via funnel plots .

Data Management & Reporting

Q. What criteria should guide the selection of supporting data for inclusion in primary manuscripts versus supplementary materials?

- Methodological Guidance :

- Follow the Beilstein Journal’s standards: Include ≤5 synthetic procedures in the main text. Archive raw NMR spectra, crystallography data, and dose-response curves in supplementary files with DOI-linked repositories .

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset metadata .

Ethical & Compliance Considerations

Q. How can researchers ensure compliance with ethical guidelines when designing human trials involving isonoraptazepine?

- Methodological Guidance :

- Submit protocols to institutional review boards (IRBs) with explicit risk-benefit analyses. Use PICOT framework for trial design:

- Population : Patient subgroups (e.g., age, comorbidities).

- Intervention : Dose titration schedules.

- Comparison : Placebo or active comparator.

- Outcome : Primary endpoints (e.g., seizure frequency reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.